![molecular formula C15H14N4O2S B5534588 2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5534588.png)
2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of related quinoline derivatives involves various chemical reactions including condensation, cyclization, and nitration. For example, the synthesis of novel quinoline derivatives can be achieved through a condensation reaction between specific amines and acids, in solvents like methanol, under stoichiometric conditions, leading to compounds with high stability constants in certain solvents due to specific interactions like hydrogen bonding (Al-Ahmary et al., 2018).
Molecular Structure Analysis
Quinoline derivatives' molecular structures are confirmed through various spectroscopic techniques including FT-IR, NMR (1H, 13C), and computational methods such as DFT. These analyses provide insights into their geometric structures, bonding environments, and electronic properties. For example, density functional theory (DFT) calculations can provide details on the energy levels, molecular orbitals, and electrostatic potential maps, helping to understand the electronic structure and stability of these compounds (Al-Ahmary et al., 2018).
properties
IUPAC Name |
2-amino-4-(5-methyl-4-nitrothiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-8-12(19(20)21)6-13(22-8)14-9-4-2-3-5-11(9)18-15(17)10(14)7-16/h6H,2-5H2,1H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCBAVLKBWIKAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCC3)N)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(5-methyl-4-nitro(2-thienyl))-5,6,7,8-tetrahydroquinoline-3-carbonit rile |
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